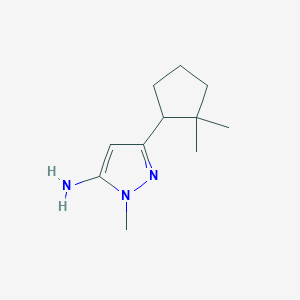![molecular formula C11H19BrO2 B13299013 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19BrO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a bromomethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane typically involves the reaction of 3-methylcyclohexanol with bromomethyl oxirane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 3-{[1-methyl-3-methylcyclohexyl]oxy}oxetane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action, influencing its behavior in different chemical and biological environments.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxirane
- 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}tetrahydrofuran
- 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}pyran
Uniqueness
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane is unique due to its combination of a bromomethyl group and an oxetane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical and biological contexts.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c1-9-3-2-4-11(5-9,8-12)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
QQAFBJOFWWYEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B13298934.png)
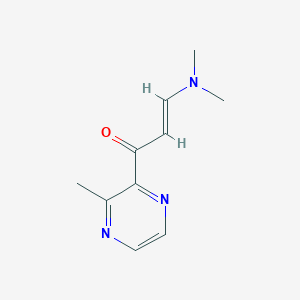
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)

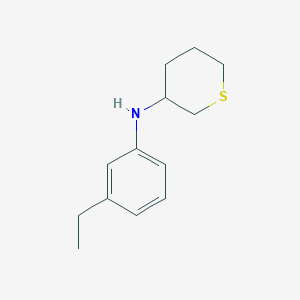
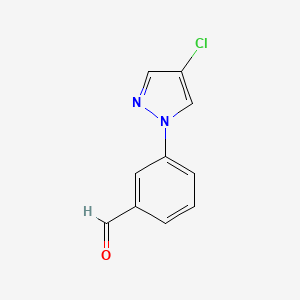
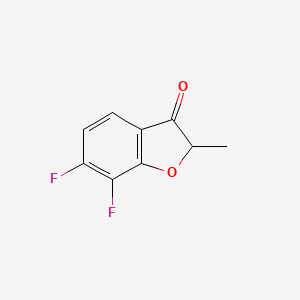

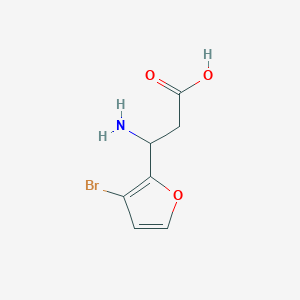
![2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13298981.png)
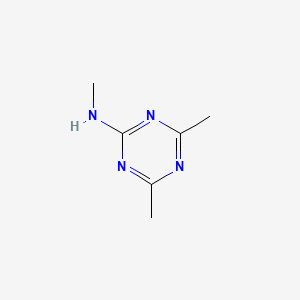
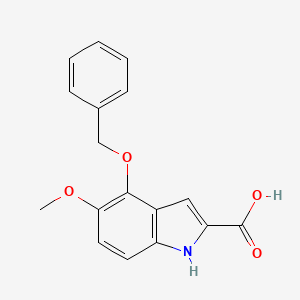
![2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13299002.png)
